molecular formula C10H22N2O B1476909 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2097996-88-6

3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No. B1476909
CAS RN: 2097996-88-6
M. Wt: 186.29 g/mol
InChI Key: SJWRHTJLMJETNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, also known as 3-EMPA, is an organic compound with a molecular formula of C6H14N2O. It is a white solid that is soluble in water and alcohol, and is used in a variety of applications. 3-EMPA is an important tool in synthetic organic chemistry, and has been used as a building block in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Pyrrolidine and Pyrrolidine Derivatives

Pyrrolidine, a key structural unit in biological molecules like heme and chlorophyll, is notable for its aromatic character and lack of basicity. The synthesis of pyrrolidine derivatives, including 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, involves condensation reactions of amines with carbonyl-containing compounds. These derivatives find utility in various domains, such as solvents, intermediates, and in the formation of polypyrroles, which are electrically conducting and form stable, flexible films (Anderson & Liu, 2000).

Synthesis of Key Intermediates

The compound is a key intermediate in synthesizing other complex molecules, such as premafloxacin, an antibiotic for veterinary use. The synthesis process of these intermediates involves stereoselective alkylation and Michael addition reactions (Fleck et al., 2003).

Catalysis Applications

Pyrrolidine derivatives are used in catalysis. For example, they can be involved in methoxycarbonylation reactions of olefins, where they act as ligands in palladium complexes, influencing the catalytic behavior and product formation in these chemical processes (Zulu et al., 2020).

Asymmetric Synthesis

These compounds also play a crucial role in asymmetric synthesis. For instance, pyrrolidine-derived propargylamines can be transformed into allenes without loss of enantiopurity, a significant step in the synthesis of chiral molecules (Zhao & Seidel, 2015).

Intermediate in Bioactive Molecule Synthesis

They serve as intermediates for synthesizing various bioactive molecules, highlighting their importance in pharmaceutical and medicinal chemistry (Kotian et al., 2005).

properties

IUPAC Name

3-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-13-9-10-5-3-7-12(10)8-4-6-11/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWRHTJLMJETNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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